Hydrogen-Bond Donor Capacity: Succinimide vs. Pyrrolidine Terminus
The target compound possesses two hydrogen-bond donor atoms (both N–H of the succinimide ring), whereas the direct pyrrolidine analog 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrrolidine (CAS 1997988-04-1) has zero H-bond donors [1]. This difference is critical in target engagement scenarios where the succinimide N–H serves as a hydrogen-bond donor to backbone carbonyl oxygens in kinase hinge regions or cereblon binding pockets [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrrolidine: 0 H-bond donors |
| Quantified Difference | Δ = 2 H-bond donors (absolute difference) |
| Conditions | Calculated from chemical structure; validated by ZINC database descriptors [1] |
Why This Matters
A difference of two hydrogen-bond donors fundamentally alters the compound's capacity to satisfy key polar interactions in a binding site, making analog substitution structurally invalid without re-engineering the target pharmacophore.
- [1] ZINC Database. ZINC000089754913: H-bond donors = 2, H-bond acceptors = 4. Accessed 2026-05. View Source
- [2] BindingDB. BDBM50630767: IC50 data for succinimide-containing cereblon ligands demonstrating requirement for H-bond donor engagement. 2024. View Source
